rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is a synthetic organic compound with the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 327.37 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Reboxetine, a norepinephrine reuptake inhibitor used in the treatment of depression. The compound's unique structure and properties make it significant in medicinal chemistry and organic synthesis.
The synthesis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, solvent choice, and the presence of catalysts (e.g., palladium for hydrogenation or potassium permanganate for oxidation) are meticulously controlled. Industrial methods may utilize continuous flow reactors to enhance efficiency during large-scale production.
The structure of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one features a morpholine ring substituted at the 6-position with a benzyl group that is further substituted with an ethoxyphenoxy moiety. The stereochemistry at the 2R and 3R positions contributes to its biological activity.
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one can undergo various chemical transformations:
The specific conditions for these reactions vary based on desired outcomes:
The mechanism of action for rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one involves its interaction with specific biological targets, primarily enzymes or receptors related to neurotransmitter systems. By binding to these targets, it may modulate their activity, leading to therapeutic effects such as enhanced norepinephrine levels in the brain .
The compound exhibits stability under standard laboratory conditions but may undergo degradation if exposed to extreme pH levels or prolonged light exposure. Its reactivity profile allows it to participate in diverse organic reactions, making it a versatile building block in chemical synthesis .
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one has several important applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmaceutical development, highlighting its significance in ongoing scientific research.
The systematic name rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one follows IUPAC conventions, precisely defining its molecular structure and stereochemistry. The parent heterocycle is morpholin-3-one, indicating a morpholine ring with a ketone at the 3-position. The "6-[α-(2-Ethoxyphenoxy)benzyl]" component specifies a benzyl group attached to the morpholinone's 6-position, which itself is substituted at the benzylic carbon (α-position) with a 2-ethoxyphenoxy moiety. This complex substituent creates a chiral center at the benzylic carbon, contributing to the compound's stereoisomerism. The molecular formula C₁₉H₂₁NO₄ (MW: 327.37 g/mol) reflects this arrangement [1].
Table 1: Nomenclature and Chemical Identifiers
Parameter | Value |
---|---|
Systematic Name | rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one |
CAS Registry Number | 98769-79-0 |
Molecular Formula | C₁₉H₂₁NO₄ |
Molecular Weight | 327.37 g/mol |
SMILES Notation | O=C1NCC@HOC1 |
Chemical Class | Benzyl-Substituted Morpholinone Derivative |
Morpholinones belong to the broader category of amino ketones and exhibit structural features of both amines and carbonyl compounds. This dual functionality enables diverse reactivity and intermolecular interactions. Benzyl substitution at the 6-position, as seen in this compound, enhances steric bulk and introduces additional aromatic π-systems capable of hydrophobic and stacking interactions. The 2-ethoxyphenoxy group contributes an aryl ether linkage, further increasing conformational complexity and potential for target engagement [1] [8].
The (2R,3R) stereochemical designation specifies the absolute configuration at the C2 and C3 chiral centers within the morpholinone ring. X-ray crystallographic and NMR studies of analogous morpholinones reveal that this configuration imposes a specific three-dimensional orientation on the benzyl and phenoxy substituents, creating a topology essential for high-affinity binding to biological targets like the norepinephrine transporter (NET). The relative stereochemistry ("rel-") indicates a cis relationship between the C2 and C3 substituents in the morpholine ring, constraining the ring conformation and influencing the spatial projection of the pendant aromatic groups [2].
Comparative studies with deuterated analogs, such as (S,S)-[¹⁸F]FRB-D4 used in positron emission tomography (PET), demonstrate that enantiomeric purity directly impacts biological activity. The (S,S) enantiomer of reboxetine analogs shows significantly higher affinity for NET (IC₅₀ = 3.6 nM) compared to the (R,R) enantiomer. Although the exact binding data for the (2R,3R) morpholinone enantiomer requires further elucidation, the stereospecificity observed in structurally related compounds underscores the critical role of chiral centers in target engagement. The (2R,3R) configuration likely positions the 2-ethoxyphenoxy and benzyl groups in a spatial arrangement complementary to the NET binding pocket, facilitating π-cation and hydrophobic interactions [2] [3].
Table 2: Computational and Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Calculated logP (Consensus) | 3.42 | Average of iLOGP, XLOGP3, WLOGP, MLOGP |
Topological Polar Surface Area | 55.56 Ų | Ertl P. et al. 2000 |
Water Solubility (ESOL) | -3.81 (Moderately soluble) | Delaney JS. 2004 |
Hydrogen Bond Donors | 1 | Morpholinone NH group |
Hydrogen Bond Acceptors | 4 | Carbonyl O, morpholine O, two ether O |
Rotatable Bonds | 7 | Indicative of conformational flexibility |
Molecular dynamics simulations indicate that the (2R,3R) configuration stabilizes a semi-folded conformation where the two aromatic rings adopt a near-orthogonal orientation. This conformation minimizes steric clashes and optimizes electronic interactions between the ethoxy oxygen and the morpholinone carbonyl, potentially enhancing membrane permeability compared to fully extended conformers. The cis-ring junction in the morpholinone core reduces ring puckering dynamics, contributing to metabolic stability by shielding the carbonyl group from hydrolytic enzymes [2] [8].
Benzyl-substituted morpholinones constitute a pharmaceutically significant subclass due to their structural mimicry of endogenous neurotransmitters and their ability to modulate central nervous system (CNS) targets. rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one shares critical pharmacophoric elements with established norepinephrine reuptake inhibitors (NRIs), particularly reboxetine derivatives. The pharmacophore comprises: (1) a basic tertiary amine (morpholine nitrogen), (2) a carbonyl group serving as a hydrogen-bond acceptor, and (3) two aromatic rings providing hydrophobic surface area for target interaction [3] [6].
Structural activity relationship (SAR) analyses reveal that substitutions on the phenoxy ring profoundly influence target selectivity and potency. The 2-ethoxy group in this compound enhances lipophilicity (logP ≈ 3.42) and may engage in van der Waals interactions within hydrophobic binding pockets of monoamine transporters. Patent literature (US7659394B2) demonstrates that benzyl-morpholinones exhibit nanomolar affinity for NET (Kᵢ = 1.02 ± 0.11 nM for analogs), with selectivity ratios over serotonin (SERT) and dopamine (DAT) transporters exceeding 90-fold and 300-fold, respectively. This selectivity profile is clinically advantageous for treating depression and attention deficit disorders without off-target effects associated with non-selective transporter inhibition [3] [6].
Table 3: Pharmacological Target Affinities of Morpholinone Derivatives
Biological Target | Affinity (Kᵢ or IC₅₀) | Selectivity Ratio |
---|---|---|
Norepinephrine Transporter (NET) | 1.02 ± 0.11 nM | Reference |
Serotonin Transporter (SERT) | 93 ± 20 nM | NET:SERT = 91:1 |
Dopamine Transporter (DAT) | 327 ± 39 nM | NET:DAT = 321:1 |
Tachykinin NK₁ Receptor | Patent Activity Reports | Pain/Inflammation Modulator |
Beyond transporter inhibition, benzyl-morpholinone derivatives show promise in targeting neurogenic inflammation pathways. Patent US6229010B1 indicates activity against tachykinin receptors (e.g., NK₁), suggesting potential utility in migraine and inflammatory pain conditions. The diaryl ether linkage in these compounds may mimic the spatial arrangement of peptide ligands like substance P, enabling antagonism at G-protein coupled receptors involved in nociception and neurogenic inflammation. Molecular docking studies suggest the benzyl group occupies a hydrophobic subpocket near transmembrane helix 5 of NK₁, while the morpholinone carbonyl forms a critical hydrogen bond with Gln165 in the receptor's extracellular loop [4] [6].
The metabolic stability of benzyl-morpholinones is enhanced by the ethylene bridge between the morpholine nitrogen and carbonyl group, which reduces ring strain compared to morpholine analogs. Deuterium isotope effects, as demonstrated in tetradeuterated analogs like (S,S)-[¹⁸F]FRB-D4, further prolong half-life by slowing cytochrome P450-mediated demethylation. These properties, combined with blood-brain barrier permeability predicted by computational models (BOILED-Egg: High GI absorption, No BBB permeant), position benzyl-morpholinones as viable CNS drug candidates [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7